Ethylenediamine monohydrochloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2, Array, NH2CH2CH2NH2 | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethylenediamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethylenediamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27308-78-7, Array | |
| Record name | Polyethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27308-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylenediamine [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021881 | |
| Record name | Ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.] | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Ethanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Ethanediamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c. | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Ethanediamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91 | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07 | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/58 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |
| Record name | ETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |
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Impurities |
The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia. | |
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Color/Form |
Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F]. | |
CAS No. |
107-15-3 | |
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Melting Point |
46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F | |
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Synthetic Methodologies and Preparative Approaches
Synthesis of Ethylenediamine (B42938) Monohydrochloride
The preparation of ethylenediamine monohydrochloride in high purity and yield hinges on the precise control of reaction conditions to favor the formation of the monosalt over the dihydrochloride (B599025) or unreacted starting material.
Controlled Protonation Reactions of Ethylenediamine
The synthesis of this compound is achieved through the controlled addition of one equivalent of hydrochloric acid to ethylenediamine. Ethylenediamine is a diamine with two basic nitrogen atoms that can be protonated. The key to selectively forming the monohydrochloride lies in the careful stoichiometric control of the acid-base reaction. When one molar equivalent of hydrochloric acid is reacted with one molar equivalent of ethylenediamine, the monohydrochloride salt is preferentially formed. Industrial synthesis of ethylenediamine often involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) under pressure, which generates hydrogen chloride that forms a salt with the amine. wikipedia.org The free amine can then be liberated and subsequently reacted with a controlled amount of HCl to produce the monohydrochloride.
Optimization of Reaction Conditions for Monosalt Selectivity
Achieving high selectivity for the monohydrochloride salt requires careful optimization of several reaction parameters. The slow, dropwise addition of a standardized solution of hydrochloric acid to a well-stirred solution of ethylenediamine, often in a suitable solvent like ethanol (B145695) or isopropanol (B130326) at a controlled temperature, is crucial. The choice of solvent can influence the solubility of the mono- and dihydrochloride salts, potentially aiding in the selective precipitation of the desired product.
| Parameter | Condition | Rationale |
| Stoichiometry | 1:1 molar ratio (Ethylenediamine:HCl) | Ensures preferential formation of the monohydrochloride. |
| Solvent | Ethanol, Isopropanol | Allows for controlled reaction and can facilitate selective precipitation. |
| Temperature | 0-25 °C (controlled) | Minimizes potential side reactions and controls the rate of reaction. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of HCl, which could lead to dihydrochloride formation. |
| Agitation | Continuous, vigorous stirring | Ensures homogeneous mixing and uniform reaction. |
This table presents a generalized set of optimized conditions for the synthesis of this compound. Actual conditions may vary based on specific laboratory or industrial scale.
Purity Assessment of Synthesized this compound
The purity of the synthesized this compound is critical for its use in subsequent reactions. A combination of analytical techniques is employed to confirm the identity and purity of the compound.
Spectroscopic Analysis:
FTIR Spectroscopy: The infrared spectrum of this compound exhibits characteristic peaks corresponding to the N-H stretching and bending vibrations of both the primary amine (-NH2) and the ammonium (B1175870) (-NH3+) groups. The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibrations. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the two different nitrogen atoms (one protonated, one not) and the adjacent methylene (B1212753) groups. Similarly, the ¹³C NMR spectrum would show two distinct signals for the carbon atoms, reflecting the asymmetry of the monoprotonated species. For comparison, the ¹H NMR spectrum of the free base ethylenediamine shows a single peak for the methylene protons, while the dihydrochloride shows a single, shifted peak. spectrabase.comnih.govchemicalbook.com
Derivatization Strategies Utilizing this compound as a Precursor
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly advanced ligands for coordination chemistry. The presence of one free primary amine group allows for selective N-substitution reactions.
N-Substitution Reactions for Advanced Ligand Synthesis
The unprotonated primary amine group in this compound is a nucleophile and can readily participate in N-substitution reactions. This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of N-substituted ethylenediamine derivatives that can act as bidentate or polydentate ligands.
One common approach is the N-alkylation with alcohols, which can be catalyzed by transition metal catalysts. For instance, the N-alkylation of ethylenediamine with various alcohols has been achieved using a CuO-NiO/γ-Al₂O₃ catalyst, yielding mono-N-alkylated products in high yields. researchgate.net While this study used ethylenediamine, the principle can be extended to its monohydrochloride salt, potentially with adjustments to the reaction conditions to account for the presence of the hydrochloride.
Another important N-substitution reaction is the formation of Schiff bases through condensation with aldehydes or ketones. The reaction of ethylenediamine with benzaldehyde (B42025) derivatives, for example, leads to the formation of N,N'-bis(benzylidene)ethylenediamine Schiff base ligands. iau.irresearchgate.net Starting with this compound would theoretically allow for the selective formation of the mono-Schiff base adduct.
Reductive Amination Protocols for Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. iau.ir This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine with an aldehyde or ketone, followed by its reduction to the corresponding amine.
In the context of this compound, the free primary amine can react with an aldehyde or ketone to form a mono-imine intermediate, which is then reduced in situ. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The use of amine salts in reductive amination may require the addition of a base to free the amine for the initial reaction with the carbonyl compound. sigmaaldrich.com
A typical reductive amination protocol involving this compound and a generic aldehyde (R-CHO) would proceed as follows:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |
| This compound | Benzaldehyde | Sodium Borohydride | Methanol | N-Benzylethylenediamine |
| This compound | Acetone (B3395972) | Sodium Cyanoborohydride | Ethanol | N-Isopropylethylenediamine |
| This compound | Cyclohexanone | Sodium Triacetoxyborohydride | Dichloromethane | N-Cyclohexylethylenediamine |
This table provides illustrative examples of reductive amination reactions using this compound as the amine source. The specific conditions and yields would need to be empirically determined.
The resulting N-substituted ethylenediamine derivatives are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions.
Acylation and Sulfonylation Routes for Amido and Sulfonamido Derivatives
The acylation of ethylenediamine is a key method for producing amido derivatives. The reaction's outcome, specifically mono- or di-acylation, is highly dependent on the choice of acylating agent. While the use of highly reactive acyl chlorides or anhydrides with ethylenediamine tends to result in the formation of diacyl compounds, monoacyl derivatives can be effectively synthesized using esters. google.com For instance, heating ethylenediamine with an ester of an aliphatic monobasic carboxylic acid (containing ten or fewer carbon atoms) yields the corresponding monoacyl-ethylenediamine. google.com This process allows for the controlled formation of mono-acetyl-ethylene-diamine, which is a water-soluble oil. google.com This selectivity arises from the reduced chemical activity of esters compared to acid chlorides and anhydrides, which facilitates the isolation of the mono-substituted product. google.com
Synthesis of Schiff Bases and Related Imines from Ethylenediamine Precursors
The bifunctional nature of ethylenediamine makes it an ideal precursor for the synthesis of Schiff bases and related imine compounds. wikipedia.org These compounds are typically formed through the condensation of a primary amine with a carbonyl group. iau.ir
Symmetrical Schiff bases are readily prepared through the condensation of ethylenediamine with two equivalents of an aldehyde or ketone. iau.ir This reaction involves the nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the characteristic azomethine (-C=N-) group. For example, symmetrical Schiff bases have been synthesized by reacting ethylenediamine with benzaldehyde derivatives such as 2-hydroxybenzaldehyde and 2,4-dimethoxybenzaldehyde. iau.ir Similarly, cyclocondensation reactions between ethylenediamine and ketones like acetone or methyl ethyl ketone can produce 14-membered tetraaza macrocyclic compounds. researchgate.net These Schiff base ligands are important in coordination chemistry, readily forming complexes with metal ions. iau.ir
A significant advancement in the synthesis of unsymmetrical salen ligands utilizes this compound in a mechanochemical, solvent-free process. nih.gov This method offers a green and efficient alternative to traditional solution-phase synthesis. nih.gov The process is a one-pot, two-step reaction performed by grinding the reactants in a mortar and pestle. nih.govbeilstein-journals.org
Step 1: this compound is ground with one-half equivalent of a salicylaldehyde (B1680747) derivative for a short period (e.g., 10 minutes). This step selectively forms a stable mono-imine ammonium salt intermediate. nih.govbeilstein-journals.org
Step 2: A second, different salicylaldehyde is then added to the mortar along with a base (e.g., triethylamine) and a catalytic amount of a solvent like methanol. The mixture is ground for an additional period (e.g., 20 minutes) to yield the final unsymmetrical salen product. nih.gov
This technique leverages the reduced reactivity of the second amine group (present as an ammonium salt) to control the reaction sequence, allowing for the synthesis of complex, unsymmetrical ligands with high yields. nih.govbeilstein-journals.org
Functionalization for Polymer and Material Precursors
The presence of two amine groups makes ethylenediamine a widely used precursor for various polymers and materials. wikipedia.org It can act as a cross-linking agent or a monomer in condensation polymerization. For instance, ethylenediamine is a key building block in the production of polyurethane fibers and is used to create plasticizers through condensation with formaldehyde (B43269). wikipedia.org It also serves as the core molecule for the synthesis of Polyamidoamine (PAMAM) dendrimers, a class of well-defined, branched polymers. wikipedia.org Furthermore, condensation reactions between diamines and carbonyl compounds like formaldehyde can produce polymeric materials suitable for applications such as protective coatings. google.com
Industrial Synthesis Routes of Ethylenediamine (Parent Compound Relevance)
The industrial production of ethylenediamine is crucial as it provides the foundational chemical for its derivatives, including the monohydrochloride salt. The most established method is the reaction of 1,2-dichloroethane with ammonia. google.com
Reaction of 1,2-Dichloroethane with Ammonia
The primary industrial route for manufacturing ethylenediamine is the reaction of 1,2-dichloroethane (EDC) with ammonia. wikipedia.orggoogle.com In this process, EDC is treated with aqueous ammonia under significant pressure and elevated temperatures. wikipedia.org The reaction proceeds via nucleophilic substitution, where the ammonia displaces the chloride ions. ijcce.ac.ir
This reaction generates hydrogen chloride as a byproduct, which immediately reacts with the amine groups to form a mixture of hydrochloride salts of ethylenediamine and other polyamines. wikipedia.orggoogle.com To liberate the free amines, the resulting mixture is treated with a base, typically sodium hydroxide (B78521) (NaOH). google.com The final amine products are then separated and purified by fractional distillation. wikipedia.org A significant challenge of this process is the co-production of sodium chloride and the formation of by-products such as Diethylenetriamine (DETA) and Triethylenetetramine (TETA). wikipedia.orgresearchgate.net The molar ratio of reactants is a critical parameter; a high molar ratio of ammonia to EDC favors the formation of ethylenediamine over higher molecular weight amines. researchgate.net
The table below summarizes typical reaction conditions reported for this industrial process.
| Parameter | Value | Source |
| Temperature | 180 °C | wikipedia.org |
| Temperature | 160 °C | researchgate.net |
| Temperature | 120 °C (optimum at 160 psi) | ijcce.ac.ir |
| Temperature | 115 °C | google.com |
| Pressure | 6 MPa (approx. 59 atm) | researchgate.net |
| Pressure | 9 MPa (approx. 89 atm) | google.com |
| NH₃:EDC Molar Ratio | 30:1 | researchgate.net |
| NH₃:EDC Molar Ratio | 15:1 to 30:1 | google.com |
| Ammonia Concentration | 60% wt | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Crystallographic Analysis
Detailed X-ray diffraction studies on ethylenediamine (B42938) dihydrochloride (B599025) (H₃N⁺-CH₂-CH₂-N⁺H₃·2Cl⁻) have been successfully conducted to determine its crystal and molecular structure with precision. koreascience.kr These findings serve as a robust model for understanding the core ethylenediamine framework as a salt.
The analysis of the diffraction pattern for ethylenediamine dihydrochloride reveals its crystallographic system. koreascience.kr The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. koreascience.kr The specific space group was determined to be P2₁/c , a common centrosymmetric space group. koreascience.kr
Table 1: Crystal System and Space Group of Ethylenediamine Dihydrochloride
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Data sourced from a study on ethylenediamine dihydrochloride. koreascience.kr
The dimensions of the unit cell and the specific bond lengths and angles define the precise geometry of the molecule within the crystal lattice. For ethylenediamine dihydrochloride, the unit cell parameters have been accurately measured. koreascience.kr The carbon and nitrogen atoms of the ethylenediammonium cation lie on a single plane, adopting a trans conformation. koreascience.kr
Table 2: Unit Cell Parameters for Ethylenediamine Dihydrochloride
| Parameter | Value (Å) |
|---|---|
| a | 4.44 ± 0.02 |
| b | 6.88 ± 0.02 |
| c | 9.97 ± 0.02 |
| Angle | **Value (°) ** |
| β | 92 ± 1 |
Data sourced from a study on ethylenediamine dihydrochloride. koreascience.kr
The fundamental bond lengths and angles within the ethylenediammonium cation have also been elucidated, confirming the covalent framework of the molecule. koreascience.kr
Table 3: Selected Bond Geometries in Ethylenediamine Dihydrochloride
| Bond/Angle | Value |
|---|---|
| C-C Distance | 1.54 Å |
| C-N Distance | 1.48 Å |
| C-C-N Angle | 109.07° |
Data sourced from a study on ethylenediamine dihydrochloride. koreascience.kr
The crystal packing of ethylenediamine dihydrochloride is dominated by a robust network of hydrogen bonds. These interactions are crucial in defining the supramolecular architecture of the crystal. The positively charged ammonium (B1175870) groups act as hydrogen bond donors, interacting with the chloride anions (Cl⁻) which act as acceptors. koreascience.kr This results in a three-dimensional network linking the cations and anions. The specific N-H···Cl hydrogen bond distances have been measured to be 3.14 Å, 3.16 Å, and 3.22 Å. koreascience.kr
Single Crystal X-ray Diffraction Studies of Ethylenediamine Monohydrochloride and its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of protons within a molecule, providing information on structure and connectivity.
The ¹H NMR spectrum of this compound (H₂N-CH₂-CH₂-NH₃⁺Cl⁻) is defined by the signals from its ethylenic protons. In its parent form, the non-protonated ethylenediamine, the two methylene (B1212753) (-CH₂) groups are chemically equivalent, resulting in a single sharp signal in the ¹H NMR spectrum at approximately 2.65 ppm. chemicalbook.com
Upon formation of the monohydrochloride, one of the amino groups is protonated to form an ammonium group (-NH₃⁺). This breaks the symmetry of the molecule, rendering the two methylene groups chemically inequivalent.
-CH₂-NH₂ Protons: The protons on the carbon adjacent to the neutral amino group are expected to appear at a chemical shift relatively close to that of the parent ethylenediamine.
-CH₂-NH₃⁺ Protons: The protons on the carbon adjacent to the positively charged ammonium group are significantly deshielded due to the electron-withdrawing inductive effect of the -NH₃⁺ group. This causes their signal to shift downfield to a higher ppm value. libretexts.org
Consequently, the spectrum is predicted to show two distinct signals for the two methylene groups. Due to spin-spin coupling between the adjacent, non-equivalent methylene groups, these signals would appear as triplets. The protons of the amino and ammonium groups themselves are also observable and their chemical shifts can be variable depending on factors like solvent and concentration. msu.edu
Table 4: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| H₂N-CH ₂- | ~2.7 - 3.0 | Triplet | Adjacent to neutral amino group; moderate shielding. |
| -CH ₂-NH₃⁺ | > 3.0 | Triplet | Adjacent to electron-withdrawing ammonium group; significant deshielding. |
| H ₂N- | Variable (1-5) | Broad Singlet | Exchangeable protons on neutral nitrogen. orgchemboulder.com |
Carbon-13 (¹³C) NMR Spectroscopic Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the number of non-equivalent carbon atoms in a molecule and to provide information about their chemical environment. The chemical shift of a ¹³C nucleus is influenced by the electron density around it; electronegative atoms or groups will deshield the nucleus, causing its resonance to appear at a higher chemical shift (downfield).
In the case of this compound, the molecule possesses two carbon atoms. Due to the protonation of one of the amino groups, the symmetry of the free base is broken. This would be expected to result in two distinct signals in the ¹³C NMR spectrum, corresponding to the two chemically non-equivalent carbon atoms. The carbon atom closer to the protonated amino group (-NH3+) would be expected to be more deshielded and thus resonate at a higher frequency compared to the carbon atom adjacent to the neutral amino group (-NH2).
Detailed experimental ¹³C NMR data for this compound is not widely available in the reviewed scientific literature. However, based on the principles of NMR spectroscopy, a hypothetical spectrum and the expected chemical shifts can be predicted.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C1 (-CH₂-NH₂) | Lower Frequency | Shielded by the less electronegative neutral amino group. |
This table is predictive and based on established principles of NMR spectroscopy, pending the availability of experimental data.
Advanced NMR Techniques (e.g., 2D-NMR) for Structural Confirmation
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques are instrumental in providing unambiguous structural assignments by revealing correlations between different nuclei within a molecule. For a molecule like this compound, several 2D-NMR experiments would be particularly insightful.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment would definitively correlate each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the proton and carbon signals for both the -CH₂-NH₂ and -CH₂-NH₃⁺ moieties.
¹H-¹H Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm the connectivity of the ethylenediamine backbone.
A comprehensive search of scientific databases did not yield specific 2D-NMR studies conducted on this compound. The application of these techniques would be a valuable area for future research to definitively confirm the structural assignments predicted by 1D-NMR.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the IR spectrum would be expected to display characteristic bands for both the neutral amine (-NH₂) and the protonated amine (-NH₃⁺) groups, in addition to the C-H and C-N stretching and bending vibrations of the ethyl backbone.
Table 2: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | -NH₃⁺ (asymmetric & symmetric) | ~3200-3000 | Broad and strong, characteristic of ammonium salts. |
| N-H Stretch | -NH₂ (asymmetric & symmetric) | ~3400-3300 | Two distinct sharp to medium bands. |
| C-H Stretch | -CH₂- | ~2960-2850 | Asymmetric and symmetric stretching vibrations. |
| N-H Bend | -NH₃⁺ (asymmetric) | ~1600-1575 | Characteristic scissoring vibration. |
| N-H Bend | -NH₂ (scissoring) | ~1650-1580 | Often overlaps with other bands. |
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.
In the context of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone and certain modes of the amino and ammonium groups that might be weak or absent in the IR spectrum. A detailed Raman spectrum for this compound is not available in the current literature, but it would be expected to show characteristic bands for the C-C and C-N stretching vibrations.
Mass Spectrometry Techniques
Mass spectrometry is a pivotal analytical technique for the structural analysis and purity assessment of this compound. It provides detailed information on the mass-to-charge ratio of the molecule and its fragments, confirming its identity and molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify components within a sample. For a compound like ethylenediamine, which can be challenging to analyze directly via GC due to its polarity, derivatization is often employed. nih.govresearchgate.net A common method involves reacting ethylenediamine with a derivatizing agent, such as phthalaldehyde, to form a more volatile and thermally stable compound that is suitable for GC analysis. bohrium.com
In one such method, ethylenediamine is reacted with phthalaldehyde to form (1z,5z)-3,4-dihydrobenzo[f] nih.govnih.govdiazocine. nih.govbohrium.com This derivative is then analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample before it enters the mass spectrometer, which provides a mass spectrum that confirms its identity. The retention time of the derivative in the GC column serves as an identifying characteristic. For instance, using a DB-5MS column with helium as the carrier gas, the retention time for (1z,5z)-3,4-dihydrobenzo[f] nih.govnih.govdiazocine was determined to be 6.215 minutes. nih.gov This technique is highly sensitive and can be used to quantify trace amounts of ethylenediamine, for example, as an impurity in pharmaceutical substances. researchgate.net
The table below summarizes the parameters of a validated GC-MS method for the determination of ethylenediamine (via derivatization). nih.govbohrium.com
GC-MS Method Parameters for Ethylenediamine Derivative
| Parameter | Value |
|---|---|
| Derivatizing Agent | Phthalaldehyde |
| Derivative Formed | (1z,5z)-3,4-dihydrobenzo[f] nih.govnih.govdiazocine |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Retention Time | 6.215 min |
Method validation according to official guidelines demonstrates the suitability of the technique for its intended purpose. nih.gov Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. bohrium.com
Method Validation Data
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.4 ppm |
| Limit of Quantification (LOQ) | 1.0 ppm |
| Linearity Range | 1 - 30 ppm |
| Correlation Coefficient (r²) | 0.9984 |
| Precision (%RSD) | 2.5% - 2.7% |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.
For this compound, the theoretical exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₂, H₉, N₂, Cl). The experimentally determined exact mass from an HRMS analysis should closely match this theoretical value, providing strong evidence for the compound's identity and empirical formula. The exact mass of this compound has been computed to be 96.0454260 Da. nih.gov
Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂H₉ClN₂ |
| Theoretical Exact Mass | 96.0454260 Da nih.gov |
| Monoisotopic Mass | 96.0454260 Da nih.gov |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The results are then compared against the theoretical percentages calculated from the proposed empirical formula. This comparison serves as a crucial check for the purity and confirmation of the compound's identity.
The empirical formula for this compound is C₂H₉ClN₂. nih.govfda.gov Based on the atomic weights of carbon, hydrogen, chlorine, and nitrogen, and the molecular weight of the compound (96.56 g/mol ), the theoretical elemental composition can be calculated. nih.gov An experimental analysis of a pure sample of this compound is expected to yield results that are in close agreement with these theoretical values, typically within ±0.4%.
Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Quantity | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 2 | 24.022 | 24.88% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 9.40% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 36.72% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 29.01% |
| Total | C₂H₉ClN₂ | | | 96.561 | 100.00% |
Coordination Chemistry of Ethylenediamine and Its Monoprotonated Forms
Ethylenediamine (B42938) as a Bidentate Chelating Ligand in Coordination Compounds
Ethylenediamine is a classic example of a bidentate chelating ligand, meaning it has two donor atoms that can bind to a central metal ion. colab.wsscispace.com The two nitrogen atoms, each with a lone pair of electrons, coordinate to the metal, forming a stable five-membered ring. rsc.orgsciencemadness.org This chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a cornerstone of coordination chemistry. The formation of these stable complexes is entropically favored as the bidentate ligand displaces two monodentate ligands, increasing the number of free species in the solution. sciencemadness.org
The versatility of ethylenediamine as a ligand is evident in its ability to form complexes with a vast range of metal ions, leading to compounds with diverse geometries and properties. rsc.orgresearchgate.net The notation 'en' is commonly used in chemical formulas to represent the ethylenediamine ligand. wikipedia.org
Chelate Ring Conformations and Stereochemical Preferences
The five-membered chelate ring formed by the coordination of ethylenediamine to a metal center is not planar. To minimize steric strain, the -CH₂-CH₂- backbone adopts a puckered or gauche conformation. rsc.org This puckering results in two non-superimposable, enantiomeric conformations of the chelate ring, designated as λ (lambda) and δ (delta). rsc.orgwikipedia.org These conformers can readily interconvert in solution. rsc.org
The presence of these chiral ring conformations, coupled with the arrangement of multiple chelate rings around a central metal ion, gives rise to a rich stereochemistry. In octahedral complexes of the type [M(en)₃]ⁿ⁺, the three chelate rings can arrange themselves in a helical fashion around the metal center, leading to two non-superimposable optical isomers, denoted as Λ (left-handed helix) and Δ (right-handed helix). rsc.orgwikipedia.org
Furthermore, the orientation of the C-C bonds of the ethylenediamine ligands relative to the C₃ symmetry axis of the complex leads to additional stereoisomers. When the C-C bonds are parallel to the C₃ axis, the orientation is termed 'lel', and when they are oblique to this axis, it is termed 'ob'. rsc.org This results in possible diastereomers such as Λ(lel)₃ and Λ(ob)₃. For a given metal configuration, different combinations of λ and δ ring conformations can exist, leading to a variety of diastereomers. For instance, in a Δ-configured [Co(en)₃]³⁺ complex, the three ethylenediamine ligands can adopt conformations such as λλλ (lel₃) or δδδ (ob₃). rsc.org
The combination of metal-centered chirality (Λ/Δ) and ligand-ring chirality (λ/δ) results in a fascinating array of stereoisomers, which has been extensively studied, particularly in cobalt(III) complexes. rsc.orgwikipedia.orgresearchgate.net
Synthesis and Structural Characterization of Metal-Ethylenediamine Monohydrochloride Complexes
Complexes of ethylenediamine monohydrochloride can be synthesized through various methods, often involving the direct reaction of a metal salt with ethylenediamine or its hydrochloride salt in a suitable solvent. The monoprotonated form of ethylenediamine can act as a counter-ion or, in some cases, as a monodentate ligand.
Complexes with Transition Metals (e.g., Co(III), Ni(II), Cu(II), Mn(II), Pt(II), Pd(II))
A wide range of transition metal complexes with ethylenediamine have been synthesized and structurally characterized. These complexes often exhibit octahedral, square planar, or tetrahedral geometries depending on the metal ion and its oxidation state.
| Metal Ion | Example Complex | Geometry | Key Structural/Synthesis Features | Reference(s) |
| Co(III) | [Co(en)₃]Cl₃ | Octahedral | Prepared by air oxidation of Co(II) in the presence of ethylenediamine. The cation is chiral (Λ and Δ isomers). Co-N distances are typically around 1.95-1.98 Å. wikipedia.org | wikipedia.orgbohrium.comchemeurope.comnih.govresearchgate.net |
| Ni(II) | [Ni(en)₃]Cl₂·2H₂O | Octahedral | Synthesized from NiCl₂·6H₂O and ethylenediamine. Often forms hydrates. The complex is paramagnetic. | colab.wsresearchgate.nethomescience.net |
| Cu(II) | [Cu(en)₂(H₂O)₂]²⁺ | Distorted Octahedral | Subject to Jahn-Teller distortion due to the d⁹ electron configuration, leading to elongated axial bonds. | researchgate.netnih.gov |
| Mn(II) | Mn(en)₃₂ | Octahedral | Synthesized from Mn(NO₃)₂ and ethylenediamine under inert atmosphere. High-spin d⁵ configuration with zero LFSE. | nih.govmdpi.comnih.goviiste.orgmdpi.com |
| Pt(II) | [Pt(en)Cl₂] | Square Planar | A well-known square planar complex, often used as a precursor in the synthesis of other platinum compounds. | researchgate.netnih.govnih.govresearchgate.netchemicalbook.com |
| Pd(II) | [Pd(en)Cl₂] | Square Planar | Analogous to the Pt(II) complex, it serves as a common starting material in palladium chemistry. |
Synthesis and Reactivity of Chiral Ethylenediamine-derived Ligand Complexes
The introduction of substituents on the ethylenediamine backbone can create chiral ligands, which in turn can be used to synthesize chiral metal complexes. These complexes are of significant interest for their applications in asymmetric catalysis.
For instance, chiral diamines such as (1R,2R)-(-)-1,2-diaminocyclohexane or (1S,2S)-(-)-1,2-diphenylethylenediamine can be condensed with carbonyl compounds to form chiral Schiff base ligands. mdpi.com These ligands can then be complexed with metal ions to create catalysts for a variety of enantioselective transformations. mdpi.comresearchgate.net
The reactivity of these chiral complexes is often centered on the metal ion, which can act as a Lewis acid to activate substrates. rsc.orgacs.org The chiral environment created by the ligand directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. Examples of reactions catalyzed by chiral ethylenediamine-derived complexes include:
Diels-Alder reactions nih.gov
1,3-Dipolar cycloadditions nih.gov
Friedel-Crafts alkylations acs.org
Henry reactions researchgate.net
The design and synthesis of new chiral ligands derived from ethylenediamine continue to be an active area of research, driven by the demand for highly efficient and selective asymmetric catalysts. rsc.orgrsc.orgnih.gov
Metal Complexes of Schiff Bases Derived from Ethylenediamine
Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. Ethylenediamine, with its two primary amine groups, is an excellent precursor for the synthesis of tetradentate Schiff base ligands. researchgate.net
These Schiff base ligands can coordinate to metal ions through the imine nitrogen atoms and other donor atoms present in the aldehyde or ketone precursor (often oxygen). hspublishing.orgjournalajacr.com This results in the formation of stable, often square planar or octahedral, metal complexes.
The synthesis of these complexes generally involves a two-step process: first, the synthesis of the Schiff base ligand, followed by its reaction with a metal salt. researchgate.netjournalajacr.comchemmethod.com A wide variety of transition metal complexes with Schiff bases derived from ethylenediamine have been reported, including those of Mn(II), Co(II), Ni(II), and Cu(II). researchgate.nethspublishing.orgjournalajacr.comchemmethod.comresearchgate.net
These complexes are studied for their interesting magnetic and electronic properties, as well as their potential applications in catalysis and as models for biological systems. researchgate.netjournalajacr.com
| Metal Ion | Schiff Base Ligand Example | Complex Geometry | Key Features | Reference(s) |
| Cu(II) | N,N'-bis(salicylidene)ethylenediamine (salen) | Square Planar | A classic example of a tetradentate Schiff base complex. Widely used in catalysis. | researchgate.netjournalajacr.com |
| Co(II) | N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine | Square Planar | Characterized by magnetic susceptibility and spectroscopic methods. | researchgate.netjournalajacr.com |
| Ni(II) | N,N'-bis(pyrrole-2-carbaldehyde)ethylenediamine | Octahedral | The ligand coordinates through both azomethine and pyrrole (B145914) nitrogen atoms. | researchgate.net |
| Mn(II) | Ligand from vanillin (B372448) and ethylenediamine | Octahedral | Synthesized and characterized by various spectroscopic techniques. | hspublishing.orgchemmethod.com |
Applications in Advanced Catalysis and Materials Science
Catalytic Systems Based on Ethylenediamine (B42938) Monohydrochloride and its Derivatives
The bifunctional nature of ethylenediamine allows it to be a foundational molecule for both homogeneous and heterogeneous catalysts, enabling a range of chemical transformations with high efficiency and selectivity.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com Ethylenediamine and its derivatives are widely used as ligands in this context. wikipedia.org A key example is the formation of Schiff base ligands, such as salen ligands, which are derived from the condensation of salicylaldehydes and ethylenediamine. wikipedia.org These salen ligands coordinate with various metal centers to form stable, soluble complexes that are active catalysts for numerous organic reactions. researchgate.netmdpi.com
For instance, chiral metal-salen complexes are renowned for their effectiveness in asymmetric catalysis. researchgate.netmdpi.com The ability to tune the electronic and steric properties of the salen ligand by modifying the precursor diamine and the salicylaldehyde (B1680747) allows for the optimization of the catalyst's reactivity and selectivity for specific transformations. youtube.com The success of these homogeneous systems lies in the precise control over the metal's coordination environment, which is often not achievable with heterogeneous catalysts. youtube.com
Heterogeneous catalysts operate in a different phase from the reactants. nih.gov Ethylenediamine is instrumental in creating solid-supported catalysts, where it is immobilized onto a solid support material. This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling.
The functionalization of nanomaterials with ethylenediamine (EDA) is a prominent strategy for creating robust heterogeneous catalysts and adsorbents. rsc.orgrsc.org Materials such as carbon nanoparticles, graphene oxide, and mesoporous graphitic carbon nitride (mpg-C₃N₄) serve as high-surface-area supports. nih.govrsc.orgmdpi.com The amine groups of EDA are grafted onto the surface of these nanomaterials, creating active sites for catalysis or for capturing metal ions. rsc.orgrsc.org
For example, a dual-atom Platinum (Pt) heterogeneous catalyst supported on EDA-functionalized mpg-C₃N₄ has been developed, demonstrating excellent performance in selective hydrogenation and epoxidation reactions. nih.gov Similarly, carbon nanoparticles functionalized with EDA show enhanced capacity for removing heavy metal ions like cadmium from water, with the amine groups acting as effective chelation sites. rsc.org The functionalization process often involves an amidation reaction between the amine groups of EDA and carboxylic acid groups present on the nanomaterial surface. rsc.orgacs.org
| Nanomaterial Support | Functionalization Method | Application | Key Finding |
|---|---|---|---|
| Glucose-Derived Carbon Nanoparticles (CNPs) | Microwave-assisted synthesis followed by amidation with EDA. rsc.org | Adsorption of Cadmium (Cd²⁺) from water. rsc.orgrsc.org | EDA-functionalized CNPs showed a higher maximum sorption capacity (18.708 mg g⁻¹) compared to unfunctionalized CNPs (10.314 mg g⁻¹). rsc.org |
| Mesoporous Graphitic Carbon Nitride (mpg-C₃N₄) | Wet-chemical strategy to support a dual-atom Pt catalyst. nih.gov | Selective hydrogenation of nitrobenzene (B124822) to aniline. nih.gov | The atomically dispersed dual-atom Pt catalyst exhibited excellent catalytic performance and stability. nih.gov |
| Graphene Oxide (GO) | Reaction of EDA with oxygen-containing functional groups (epoxy, hydroxyl, carboxylic acid) on GO sheets. mdpi.comacs.org | Anticorrosive coatings, separation membranes. mdpi.commdpi.com | EDA acts as a crosslinking agent, manipulating the interlayer spacing of GO sheets and enhancing material properties like hydrophobicity. mdpi.commdpi.com |
The kinetic resolution of racemic epoxides is a critical process for producing enantiomerically pure epoxides, which are valuable building blocks in the pharmaceutical and fine chemical industries. researchgate.netmdpi.com Catalysts derived from ethylenediamine, particularly chiral metal-salen complexes, are highly effective for this purpose. researchgate.netmdpi.com In a kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other, allowing for the separation of the unreacted, enantioenriched epoxide and the ring-opened product. mdpi.com
Cobalt(III)-salen complexes, for example, have been extensively studied and applied in the hydrolytic kinetic resolution (HKR) of terminal epoxides. researchgate.net These reactions display remarkable substrate generality and can be performed on an industrial scale. researchgate.net The mechanism often involves the cooperative action of two metal centers, which activate both the epoxide and the nucleophile. researchgate.net The development of both homogeneous and heterogeneous metal-salen systems has been a major focus, aiming to improve catalyst recyclability and process efficiency. mdpi.comresearchgate.net
| Catalyst System | Transformation | Key Research Finding |
|---|---|---|
| (salen)CrN₃ / TMSN₃ | Asymmetric ring-opening of meso-epoxides. researchgate.net | Identified as an optimal catalyst system through screening; mechanism involves cooperative bimetallic activation. researchgate.net |
| (salen)Co(III) catalyst | Hydrolytic kinetic resolution (HKR) of terminal epoxides. researchgate.net | Displays extraordinary substrate generality and allows for practical access to enantiopure terminal epoxides on both lab and industrial scales. researchgate.net |
| Macrocyclic Chiral Cobalt(III) Salen Complexes | Asymmetric kinetic resolution (AKR) of terminal epoxides using water and amines as nucleophiles. researchgate.net | The catalyst was found to be recyclable and highly efficient, requiring very low catalyst loadings (as low as 0.025 mol%). researchgate.net |
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active hydrogen compound (like malonic acid or its esters) and a carbonyl group of an aldehyde or ketone. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, often an amine. wikipedia.org
Derivatives of ethylenediamine have been employed as effective catalysts for this transformation. For instance, ethylenediammonium diacetate (EDDA), a salt derived from ethylenediamine and acetic acid, has been used to catalyze the Knoevenagel condensation. organic-chemistry.org Research has shown that EDDA can efficiently promote the reaction between various aldehydes or ketones and active methylene (B1212753) compounds in environmentally benign solvent systems, such as ionic liquids. organic-chemistry.org The use of such catalytic systems is advantageous as the catalyst and the solvent can often be recycled. organic-chemistry.org Sequential reactions involving an initial Knoevenagel condensation have also been developed to synthesize more complex molecules like indene (B144670) derivatives. nih.gov
Design and Application of Heterogeneous Catalysts
Integration into Advanced Materials and Polymer Science
Ethylenediamine is a fundamental building block in polymer chemistry due to its two reactive amine groups. wikipedia.org It is a precursor to various polymers, including the PAMAM class of dendrimers and is used in the production of polyurethane fibers. wikipedia.org
Beyond traditional polymers, ethylenediamine is integral to the development of advanced composite materials. A significant area of research is the functionalization of graphene oxide (GO) with ethylenediamine (EDA). mdpi.commdpi.com GO sheets possess oxygen-containing functional groups that can react with the amine groups of EDA. acs.org This reaction has several effects:
Crosslinking: EDA can "stitch" together adjacent GO sheets, creating a more stable, three-dimensional network. This improves the mechanical properties and stability of GO-based materials. acs.orgmdpi.com
Surface Modification: The functionalization introduces amine groups onto the GO surface, which can alter its properties. For example, in the development of waterborne polyurethane (WPU) coatings, adding a small amount of GO functionalized with EDA significantly enhanced anticorrosion performance and increased the hydrophobicity of the coating. mdpi.com
Tuning Interlayer Spacing: By crosslinking the GO layers, EDA can control the nanochannels within GO membranes, which is crucial for applications in separation and filtration. mdpi.com Adjusting the amount of EDA allows for fine-tuning of the membrane's permeability and rejection properties for different ions and molecules. mdpi.com
| Property | Observation | Impact |
|---|---|---|
| Elemental Composition (XPS) | With increasing EDA amount, the oxygen content decreased while nitrogen content increased. mdpi.com | Confirms the chemical crosslinking reaction between the amine groups of EDA and the oxygen groups of GO. mdpi.com |
| Hydrophobicity (Contact Angle) | WPU coatings with 0.01 wt% GO-EDA showed the highest contact angle (71.92°). mdpi.com | Improved hydrophobicity is critical for enhancing anticorrosion properties of coatings. mdpi.com |
| Interlayer Spacing | EDA crosslinking can reduce the interlayer spacing of GO nanosheets compared to other diamines. mdpi.com | Affects the transport of water and solutes through the membrane, enabling selective separation. mdpi.com |
Precursors for Polymeric Materials (e.g., Polyamides, Polyurethane Fibers)
Ethylenediamine and its derivatives are fundamental in the synthesis of certain polymers due to their reactive amine groups.
In the realm of polyurethanes, diamine chain extenders like ethylenediamine play a significant role in tailoring the final properties of the material. When ethylenediamine is used as a chain extender instead of 1,4-butanediol (B3395766) in polyurethane copolymers, it introduces urea (B33335) groups into the hard segment phase. researchgate.net This results in a higher number of hydrogen bonds and greater hydrogen bond energies within the polymer chains. researchgate.net Consequently, polyurethanes synthesized with ethylenediamine exhibit enhanced mechanical properties, such as higher tensile strength and modulus, at lower hard segment content compared to those made with diol chain extenders. researchgate.net The use of ethylenediamine as a chain extender can also increase the glass transition temperature of the polyurethane. researchgate.net Research has shown that as the number of carbon atoms in the diamine chain extender decreases from six to two (as in ethylenediamine), the tensile strength, tear strength, and hardness of the resulting polyurethane dispersion films increase. scispace.com
Synthesis of Dendrimers (e.g., PAMAM Class)
Ethylenediamine is a key initiator core molecule for the synthesis of poly(amidoamine) (PAMAM) dendrimers, a class of well-defined, highly branched macromolecules. kirj.eeworktribe.com The synthesis of PAMAM dendrimers is a divergent process that starts from an initiator core like ethylenediamine. kirj.eeresearchgate.net
The construction of an ethylenediamine-core PAMAM dendrimer involves a two-step iterative sequence:
Michael Addition: Methyl acrylate (B77674) is added to the primary amine groups of the ethylenediamine core. kirj.ee
Amidation: The resulting ester-terminated intermediate is then amidated with a large excess of ethylenediamine. kirj.eeresearchgate.net
This process results in the formation of a "generation" of the dendrimer. Repeating this two-step procedure leads to the creation of higher-generation dendrimers with an exponential increase in the number of terminal amino groups. kirj.ee For instance, an ethylenediamine core has four possible binding sites for the amidoamine repeating units. kirj.ee The initial amidation of the tetraester with ethylenediamine yields generation zero (G0) of the dendrimer, which possesses four terminal amino groups. kirj.ee These dendrimers have found numerous applications due to their unique properties, such as water solubility and a well-defined, spherical architecture. kirj.ee
Surface Functionalization of Metal-Organic Frameworks and Nanoparticles
Ethylenediamine is widely used to functionalize the surfaces of various nanomaterials, including metal-organic frameworks (MOFs) and nanoparticles, to impart specific properties and enhance their performance in various applications.
Metal-Organic Frameworks (MOFs):
Post-synthetic modification of MOFs with ethylenediamine can significantly improve their properties. For example, functionalizing a manganese-based MOF (Mn-DOBDC) with ethylenediamine has been shown to enhance its water stability and carbon dioxide uptake. nih.gov The amine groups of ethylenediamine can mask the coordinately unsaturated and hydrophilic metal sites, while the ethylene (B1197577) bridges can impart hydrophobicity to the MOF structure, minimizing water uptake and subsequent degradation of the framework. nih.gov Similarly, an ethylenediamine-functionalized zirconium-based MOF (UiO-66-EDA) has demonstrated high efficiency in removing heavy metal ions like lead(II), cadmium(II), and copper(II) from water. nih.govresearchgate.net The functionalization introduces abundant amine groups on the MOF surface, which act as active sites for the adsorption of metal ions through electrostatic interactions and the formation of coordination bonds. nih.govresearchgate.net
Nanoparticles:
Ethylenediamine and its derivatives are also employed to functionalize the surfaces of nanoparticles, such as those made of silica (B1680970) or carbon. This functionalization enhances their capabilities for applications like metal-binding and environmental remediation. digitellinc.com For instance, silica nanoparticles functionalized with N-[3-(trimethoxysilyl)propyl]ethylenediamine can effectively complex with transition metals. digitellinc.com The ethylenediamine groups on the surface act as chelating ligands for the metal ions. digitellinc.com
In another application, carbon nanoparticles derived from glucose have been functionalized with ethylenediamine to improve their capacity for removing cadmium from water. rsc.org The amine groups introduced on the surface of the carbon nanoparticles serve as anchor sites for the adsorption of cadmium ions, leading to a higher sorption capacity compared to the pristine nanoparticles. rsc.org Furthermore, ethylenediamine and its longer-chain analogs have been used as additives to control the morphology of magnetite nanoparticles during their synthesis, leading to more uniform and faceted particles. rsc.org
Role as Hardening Agents for Epoxy Resins
Ethylenediamine and other ethyleneamines are widely used as hardening or curing agents for epoxy resins. nih.govnih.gov The primary and secondary amine groups of ethylenediamine react with the epoxide groups of the resin in a ring-opening addition reaction. This process creates a highly cross-linked, three-dimensional thermoset polymer network. google.com
The choice of hardener significantly influences the final properties of the cured epoxy thermoset. google.com Ethyleneamine hardeners like ethylenediamine are known for their high reactivity, leading to rapid curing times. google.com The resulting epoxy-amine thermosets typically exhibit excellent chemical and solvent resistance. google.com However, they can also be brittle and have limited flexibility. google.com
Biological and Pharmaceutical Research Applications
Investigations into Biological Activity and Mechanisms of Action
The ethylenediamine (B42938) scaffold is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and has been extensively studied for its biological effects.
Compounds containing the ethylenediamine moiety have demonstrated a broad spectrum of antimicrobial activity. iiarjournals.orgnih.gov Ethylenediamine-based derivatives are recognized for their antibacterial, antifungal, and even antiviral potential. iiarjournals.orgmdpi.com
Antibacterial Activity: Ethylenediamine-epichlorohydrin-based oligomers have shown significant antibacterial effects. researchgate.net For instance, one such compound exhibited minimum inhibitory concentrations (MICs) of 0.02 µg/mL against Staphylococcus aureus and 0.15 µg/mL against Escherichia coli. researchgate.net Another derivative, ethylenediamine mono-dithiocarbamate, has also shown a positive response against various bacteria. researchgate.net
Antifungal Activity: The same ethylenediamine mono-dithiocarbamate ligand demonstrated notable antifungal capabilities against selected fungal strains. researchgate.net Dimeric flavonoids, which can be synthesized using ethylenediamine, have also shown promise as antifungal agents, with activity against strains like Candida albicans and Aspergillus niger. mdpi.com The effectiveness of antifungal drugs is often challenged by multidrug resistance, making the development of new agents a critical goal. nih.gov
Antiviral Activity: Research into natural products has highlighted the potential for discovering new antiviral compounds. mdpi.com Dimeric flavonoids, for example, can interfere with various stages of the viral life cycle. mdpi.com
| Derivative Type | Target Microbe | Notable Finding |
| Ethylenediamine-epichlorohydrin oligomers | S. aureus, E. coli | MIC of 0.02 µg/mL against S. aureus. researchgate.net |
| Ethylenediamine mono-dithiocarbamate | Various bacteria and fungi | Positive antibacterial and notable antifungal activity. researchgate.net |
| Dimeric Flavonoids | C. albicans, A. niger | Potential as future antifungal therapy. mdpi.com |
Metal complexes incorporating an ethylenediamine backbone are of significant interest as potential anticancer agents due to their rich redox chemistry and ease of manipulation. iiarjournals.orgiiarjournals.org These complexes have been found to induce cytotoxic activity in various cancer cell lines. iiarjournals.org The success of platinum-based drugs like cisplatin (B142131) has spurred research into other metal complexes, including those with gold, ruthenium, iron, and vanadium, for cancer treatment. capes.gov.br
Recent studies have indicated that the cytotoxic activities of some ethylenediamine-metal complexes may be attributed to the ligands themselves. iiarjournals.orgiiarjournals.org This has led to the development of novel ethylenediamine-type ligands as chemotherapeutic agents. For example, certain ethylenediamine dihydrochloride (B599025) salts have demonstrated concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. iiarjournals.orgnih.goviiarjournals.org These compounds were found to cause cell cycle arrest and a loss of mitochondrial membrane potential in these cancer cells. nih.goviiarjournals.org The cytotoxic effects of these derivatives suggest they may serve as a basis for future work on novel therapeutic agents. nih.goviiarjournals.org
| Ethylenediamine Derivative | Cancer Cell Lines | Mechanism of Action |
| Ethylenediamine dihydrochloride salts | A549 (lung), MDA-MB-231 (breast), PC3 (prostate) | Cell cycle arrest, loss of mitochondrial membrane potential. iiarjournals.orgnih.goviiarjournals.org |
Ethylenediamine (EDA) has been investigated for its interaction with neurotransmitter receptors, particularly its role as a GABA agonist. nih.gov It has been shown to enhance the binding of diazepam to GABA receptors in rat brain membranes, although it is significantly less potent than GABA itself. nih.gov Specifically, EDA's potency as a GABA agonist was found to be 700-800 times less than that of GABA. nih.gov
Further studies have shown that EDA can activate GABA receptors both directly and by promoting the release of endogenous GABA. nih.gov However, its actions are not solely limited to GABA receptor activation. Research on rat hippocampal slices has indicated that EDA produces effects that are not fully blocked by the GABA antagonist bicuculline, suggesting additional mechanisms of action may be involved. nih.gov
Ethylenediamine is a known sensitizer (B1316253) that can cause hypersensitivity reactions. nih.gov These reactions are often observed in patients receiving aminophylline, a drug in which ethylenediamine is used as a stabilizer. nih.govnih.gov The reactions can be immediate or delayed and are thought to be a form of cell-mediated hypersensitivity. nih.gov
Hypersensitivity reactions are exaggerated immune responses that can be classified into four main types. beaumont.org Type I, or immediate hypersensitivity, is an allergic reaction mediated by IgE antibodies and the release of histamine (B1213489) from mast cells. beaumont.orgyoutube.com Type IV, or delayed-type hypersensitivity, is a T-cell-mediated reaction. beaumont.org The hypersensitivity to ethylenediamine appears to involve a cell-mediated (Type IV) response. nih.gov Symptoms can range from skin eruptions to more severe conditions like exfoliative erythroderma. nih.gov
Role in Pharmaceutical Development and Formulation Science
Beyond its direct biological activities, ethylenediamine monohydrochloride is a valuable tool in the synthesis of new drugs and in pharmaceutical formulations.
Ethylenediamine is a crucial intermediate in the synthesis of a variety of bioactive compounds and pharmaceuticals. google.com Its diamine structure allows it to be a versatile building block for creating more complex molecules. For example, it is a key component in the synthesis of certain H1 receptor antagonists. nih.gov By modifying the structure of lead compounds like thonzylamine (B1214278) using ethylenediamine, researchers have been able to create novel compounds with potent antihistaminic properties. nih.gov
Furthermore, the ethylenediamine pharmacophore is the basis for the anti-tuberculosis drug candidate SQ109, which is derived from ethambutol (B1671381) and has entered clinical trials. iiarjournals.org This highlights the importance of the ethylenediamine structure in the development of new therapeutic agents.
Excipient Functionality in Drug Formulations (e.g., Solubilization of Active Pharmaceutical Ingredients)
This compound, as a salt of the basic compound ethylenediamine, plays a significant role in pharmaceutical formulations, primarily as an excipient to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). The underlying principle of its function lies in its ability to form salts or complexes with acidic APIs, thereby modifying their physicochemical properties to favor better aqueous solubility.
Ethylenediamine (C₂H₄(NH₂)₂) is a strongly basic amine that can readily interact with acidic functional groups in drug molecules. This interaction, typically an acid-base reaction, results in the formation of a more polar and, consequently, more water-soluble salt of the API. nih.gov While much of the literature discusses ethylenediamine or its dihydrochloride salt, the monohydrochloride form provides the ethylenediamine moiety necessary for this solubilizing function. The hydrochloride salt form of a basic drug is a common strategy to improve solubility. pharmoutsourcing.com For basic compounds like ethylenediamine, forming a salt with a strong acid like hydrochloric acid can be a precursor step in some manufacturing processes. wikipedia.org The presence of the basic ethylenediamine component is key to its utility in solubilizing acidic drugs.
A classic and widely documented example of ethylenediamine's solubilizing capability is in the formulation of aminophylline. wikipedia.orgwikipedia.org Aminophylline is a 2:1 complex of the bronchodilator drug theophylline (B1681296) and ethylenediamine. wikipedia.orgnih.gov Theophylline itself has low water solubility, which can limit its therapeutic application, especially in formulations requiring rapid onset of action. sigmaaldrich.com By incorporating ethylenediamine, the aqueous solubility of theophylline is significantly enhanced, allowing for the preparation of effective parenteral and oral dosage forms. wikipedia.orgpharmacompass.com The ethylenediamine essentially acts as a solubilizing agent, making theophylline more readily available for absorption. wikipedia.org
The solubility of theophylline is markedly increased in the presence of ethylenediamine, as demonstrated in the formation of aminophylline.
Table 1: Solubility Comparison of Theophylline and Aminophylline
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| Theophylline | Water | 8.3 mg/mL | sigmaaldrich.com |
| Theophylline | Alcohol | 12.5 mg/mL | sigmaaldrich.com |
| Aminophylline (Theophylline-ethylenediamine complex) | Water | Freely soluble (1 g in 25 mL) | wikipedia.org |
More recent research continues to explore the use of ethylenediamine to improve the properties of other APIs. For instance, a study on the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), a BCS Class II drug with low water solubility, demonstrated the effectiveness of forming an ethylenediamine salt. nih.gov Researchers successfully prepared a novel flurbiprofen-ethylenediamine salt and investigated its physicochemical properties. nih.gov
The study's findings revealed a dramatic improvement in the solubility and intrinsic dissolution rate (IDR) of flurbiprofen when converted to its ethylenediamine salt. This enhancement is critical for improving the bioavailability of orally administered drugs. nih.gov
Table 2: Enhanced Solubility and Intrinsic Dissolution Rate (IDR) of Flurbiprofen-Ethylenediamine Salt
| Compound | Medium | Solubility (μg/mL) | Fold Increase in Solubility | IDR (μg·min⁻¹·cm⁻²) | Fold Increase in IDR | Reference |
|---|---|---|---|---|---|---|
| Flurbiprofen (FLU) | Water | 49.16 ± 2.58 | - | 10.50 ± 0.98 | - | nih.gov |
| Flurbiprofen-Ethylenediamine Salt (FLU-EDA) | Water | 2802.13 ± 30.78 | 57 | 336.12 ± 12.45 | 32 | nih.gov |
These research findings underscore the utility of ethylenediamine and its salts, such as this compound, as valuable excipients in pharmaceutical development. By forming salts with acidic APIs, they can significantly overcome the challenges posed by poor aqueous solubility, a critical factor in the design and efficacy of numerous drug products. nih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of ethylenediamine (B42938) and its protonated forms. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The ethylenediamine (EDA) molecule is conformationally flexible due to rotation around the central C-C bond and the C-N bonds. The relationship between the two amino groups can be described by the N-C-C-N dihedral angle. The primary conformations are gauche, where the amino groups are staggered, and anti (or trans), where they are on opposite sides of the C-C bond.
Computational studies have shown that for neutral ethylenediamine, there are numerous possible conformers. acs.org The most stable of these is the gauche conformer, which is stabilized by an intramolecular hydrogen bond. acs.org This finding is supported by gas-phase electron diffraction experiments. pnas.org
Upon monoprotonation to form the ethylenediammonium cation (present in ethylenediamine monohydrochloride), the conformational landscape changes. Calculations predict that the trans arrangement of the amine and ammonium (B1175870) groups is preferred in the di-cation (the form present in the dihydrochloride (B599025) salt). pnas.org For the mono-cation, a mix of conformers is expected, with the relative energies depending on the specific rotational state of the amine and ammonium groups. pnas.org
Geometry optimization using DFT allows for the precise calculation of bond lengths, bond angles, and dihedral angles for the lowest energy conformer. These optimized structures represent a minimum on the potential energy surface.
Table 1: Representative Calculated Geometrical Parameters for Ethylenediamine Conformers (Note: The following data is illustrative of typical results from DFT calculations. Actual values vary with the level of theory and basis set used.)
| Parameter | Gauche Conformer (Neutral) | Anti Conformer (Neutral) |
| Bond Lengths (Å) | ||
| C-C | 1.53 | 1.54 |
| C-N | 1.47 | 1.47 |
| Bond Angles (°) ** | ||
| C-C-N | 110.2 | 112.5 |
| H-N-H | 106.0 | 106.0 |
| Dihedral Angle (°) ** | ||
| N-C-C-N | ~63 | 180 |
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. youtube.comyoutube.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.
Other reactivity descriptors that can be calculated include the ionization potential, electron affinity, and global hardness, all of which provide a quantitative measure of the molecule's chemical behavior. researchgate.net
Table 2: Conceptual Electronic Properties and Their Significance
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons (nucleophilicity/basicity of the free amine group). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. Protonation generally affects this gap. |
| Mulliken Charges | A method for estimating partial atomic charges. | Shows the charge distribution, highlighting the positive charge on the -NH3+ group and the relative neutrality of the -NH2 group. |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in an aqueous solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time.
MD studies of ethylenediamine in water reveal complex hydrogen-bonding networks. acs.orgresearchgate.net The ethylenediamine molecule can act as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the nitrogen lone pairs). In solution, water molecules form a hydration shell around the solute. acs.org The simulations show that water has a clear preference for hydrophilic hydration around the amine groups. acs.org
These simulations also provide insight into the conformational preferences in solution. While some studies suggest that hydrophobic self-association can occur for molecules in the trans conformation, this tendency is not strong for ethylenediamine. acs.org The interactions with water also influence the conformation of the ethylenediamine backbone, with Raman spectroscopy studies showing that interactions with water can induce a conformational change from anti to gauche. rsc.org For the monohydrochloride salt, MD simulations would further model the strong electrostatic interactions between the charged -NH3+ group, the chloride counter-ion, and the polar water molecules, detailing the structure of the surrounding solvation shells.
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed.
This approach has been applied to understand the synthesis of ethylenediamine itself. For instance, the catalytic amination of ethylene (B1197577) glycol involves several key steps: (i) dehydrogenation of an alcohol group to a carbonyl, (ii) condensation with ammonia (B1221849) to form an imine, and (iii) hydrogenation of the imine to the amine. acs.org Computational models can map the energy barriers for each of these steps, helping to identify the rate-limiting step and optimize catalyst design.
The role of ethylenediamine and its derivatives in directing the synthesis of other materials has also been modeled. In one study, molecular dynamics modeling was used to understand how a series of ethylenediamine-based additives control the morphology of magnetite nanoparticles. rsc.org The simulations showed that the additives preferentially bind to specific crystal faces of the growing nanoparticle, thereby inhibiting growth on those faces and directing the formation of a desired octahedral shape. The modeling revealed that the binding was facilitated by interactions between the amine groups of the additive and the iron and oxygen atoms on the magnetite surface. rsc.org
Prediction of Spectroscopic Properties
Computational chemistry can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or chemical environments.
DFT calculations can determine the vibrational frequencies of a molecule. dtic.milresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, C-H bending, or C-C stretching. The predicted IR or Raman spectrum can be compared with experimental spectra, like those available in the NIST database for ethylenediamine, to confirm structural assignments. nist.gov It is common for calculated frequencies to be systematically higher than experimental ones, and a scaling factor is often applied to improve the agreement.
Similarly, NMR chemical shifts can be calculated. github.iofrontiersin.org The calculation determines the magnetic shielding around each nucleus (e.g., ¹H and ¹³C). These shielding values are then converted into the chemical shifts (δ) observed in an NMR spectrum. Predicting NMR spectra is particularly useful for distinguishing between different isomers or conformers of a molecule, as the chemical shift of a nucleus is highly sensitive to its local electronic environment.
Environmental Fate and Remediation Research
Biodegradation Pathways and Kinetics in Environmental Compartments
Ethylenediamine (B42938) is considered to be biodegradable under aerobic conditions. Studies using mixed bacterial cultures from activated sludge have demonstrated its potential for degradation nih.gov. In aerobic screening tests, the biodegradation of ethylenediamine resulted in a 47% to 95% loss of the theoretical biochemical oxygen demand (BOD) over a period of two to three weeks nih.gov. One study found that ethylenediamine had a half-life of less than 14 days in ditch water, suggesting relatively rapid degradation in aquatic environments epa.gov. The biodegradability of ethylenediamine derivatives is influenced by their molecular structure; for instance, disubstituted derivatives with secondary nitrogen atoms are potentially degradable, whereas more complex, substituted derivatives like EDTA show greater persistence nih.gov.
While information on the strictly anaerobic degradation of ethylenediamine is less detailed, the integration of anaerobic and aerobic processes has been shown to be effective for the complete bioremediation of various volatile organic compounds scilit.com. This suggests that a combination of environmental conditions may be necessary for the complete breakdown of complex waste mixtures containing ethylenediamine and its derivatives. The survival of specific microbial communities, such as Dehalococcoides, under varying oxygen levels is a key factor in the successful degradation of co-contaminants scilit.com.
| Degradation Parameter | Finding | Source |
| Biodegradation Rate (Aerobic) | 47-95% loss of theoretical BOD over 2-3 weeks | nih.gov |
| Half-life (Ditch Water) | <14 days | epa.gov |
| Key Degradation Process | Biodegradation is expected to be the most important degradation process. | nih.gov |
Environmental Partitioning and Distribution Modeling
The distribution of ethylenediamine monohydrochloride in the environment is governed by the physicochemical properties of the ethylenediamine molecule. As a salt, it readily dissolves in water, dissociating into the ethylenediammonium ion and a chloride ion. Its environmental fate is therefore tied to the behavior of the protonated amine.
Ethylenediamine has a low octanol-water partition coefficient (log P) ranging from -1.3 to -2.04 and high water solubility, indicating it is hydrophilic and will preferentially partition into the aqueous phase industry.gov.au. Consequently, it is expected to have low potential for bioaccumulation in aquatic organisms, with an estimated bioconcentration factor (BCF) of less than 1 nih.gov.
In soil, ethylenediamine is expected to be highly mobile due to its high water solubility. However, its rapid biodegradation is expected to limit significant leaching into groundwater epa.gov. It can also adsorb to soil particles, suspended solids, and sediment, a process influenced by the soil's organic carbon content and pH nih.govepa.gov. The compound has a moderately high vapor pressure, suggesting a potential to volatilize from dry soil surfaces nih.govinchem.org. In the atmosphere, volatilized ethylenediamine is likely to react rapidly with photochemically produced hydroxyl radicals, with an estimated half-life of about 8.9 hours, and can be washed out by rain nih.govindustry.gov.au.
| Physicochemical Property | Value/Description | Implication for Environmental Fate | Source |
| log P (Octanol-Water Partition Coefficient) | -1.3 to -2.04 | Low potential for bioaccumulation | industry.gov.au |
| Water Solubility | 110 g/L | High mobility in water; partitions to aqueous phase | industry.gov.au |
| Bioconcentration Factor (BCF) | < 1 (estimated) | Low bioaccumulation potential | nih.gov |
| Mobility in Soil | High | Potential for leaching, but limited by rapid degradation | epa.gov |
| Atmospheric Half-life | ~8.9 hours (reaction with hydroxyl radicals) | Rapid degradation in the atmosphere | industry.gov.au |
Development of Remediation Strategies
Due to its use and potential release into wastewater, various strategies have been explored for the removal of ethylenediamine and related compounds from aqueous media.
Adsorption is a widely used physical method for wastewater treatment mdpi.com. For amine compounds, specific adsorbents can be highly effective. While not targeting this compound directly, research has shown that ethylenediamine itself can be used to functionalize materials like β-zeolite to create composites that effectively adsorb heavy metals such as Cu(II) from contaminated water nih.gov. This indicates the strong chelating nature of the ethylenediamine molecule. The removal of similar chelating agents, such as ethylenediaminetetraacetic acid (EDTA), has been successfully achieved using gel-type anion-exchange resins, which are a form of adsorbent nih.govnih.gov. The process relies on electrostatic attraction between the positively charged resin and the negatively charged EDTA molecules nih.gov. This suggests that similar adsorption principles could be applied to develop materials for the targeted removal of ethylenediamine from wastewater streams.
Ion exchange is another established technology for the removal of dissolved ionic contaminants from water mdpi.com. Strong-base anion exchange resins have been studied for their effectiveness in removing chloride ions from amine solutions, demonstrating high removal efficiency researchgate.net. The mechanism involves the exchange of ions on the resin surface with the target ions in the solution. For instance, hydroxyl ions (OH⁻) on the resin can be replaced by chloride ions (Cl⁻) researchgate.net.
Studies on the removal of the related compound EDTA from solutions containing cesium ions have shown that anion-exchange resins can effectively remove the EDTA-metal complexes nih.govnih.gov. The positively charged resins bind the negatively charged EDTA, and because cesium ions are chelated by the EDTA, they are removed simultaneously nih.gov. This principle is highly relevant for wastewater containing ethylenediamine, which can also form complexes with metal ions. Patents also describe counter-current ion exchange processes for liquid treatment, highlighting the industrial applicability of this technology google.com.
Characterization of Environmental Transformation Products
Understanding the products formed from the degradation of ethylenediamine is essential for a complete environmental risk assessment. In the atmosphere, ethylenediamine is expected to react with hydroxyl radicals and carbon dioxide, leading to the formation of an insoluble carbonate nih.gov.
Future Research Directions and Emerging Paradigms
Design and Synthesis of Advanced Ethylenediamine (B42938) Monohydrochloride Analogs
The core structure of ethylenediamine is a versatile scaffold for creating advanced analogs with highly specific biological activities. A significant area of research is the development of potent enzyme inhibitors for therapeutic purposes. For instance, researchers have designed and synthesized a series of ethylenediamine-based inhibitors targeting farnesyltransferase (FTase), an enzyme implicated in cancer.
The synthesis of these advanced analogs often involves multi-step processes. In one approach, mono-N-Boc-ethylenediamine is used as a starting material, which is then arylated with a compound like para-fluorobenzonitrile. nih.gov Further steps, such as the installation of an imidazole (B134444) group, lead to the final inhibitor molecule. nih.gov By modifying substituents on the ethylenediamine backbone, chemists can fine-tune the analog's properties. For example, incorporating a pyridine (B92270) derivative maintained in vitro activity and significantly improved selectivity for human FTase over related enzymes. nih.gov
The effectiveness of these analogs is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate higher potency.
| Compound | hFTase IC₅₀ (nM) | GGTase-I/FTase Selectivity Ratio |
| 1a | 72 ± 20 | > 139 |
| 2 | Data not available | Data not available |
| 1af | 72 ± 20 | > 139 |
Data sourced from research on ethylenediamine-based farnesyltransferase inhibitors. nih.gov
These findings demonstrate that the rational design of ethylenediamine analogs, based on the structure of the target enzyme's active site, is a promising strategy for developing novel therapeutic agents.
Application in Supramolecular Chemistry and Self-Assembly
The bifunctional nature of ethylenediamine, with its two primary amine groups, makes it an ideal building block for supramolecular chemistry and the construction of self-assembling systems. These amine groups can act as hydrogen bond donors and coordination sites for metal ions, enabling the formation of large, ordered structures.
A notable example is the use of ethylenediamine (en) as a ligand to form complex cations, such as [Co(en)₃]³⁺, which can then be linked by carboxylate anions through N–H···O hydrogen bonds to create one- or two-dimensional supramolecular polymers. researchgate.net The chirality of the initial cobalt-ethylenediamine complex can be maintained during this process, allowing for the synthesis of non-centrosymmetric polymers. researchgate.net
In another application, ethylenediamine has been covalently grafted onto graphene nanoplatelets. researchgate.net This functionalization creates a material that can participate in host-guest interactions to form supramolecular hydrogels. researchgate.net For instance, the ethylenediamine-modified graphene can be cross-linked by cyclodextrins and polymers, resulting in a gel that is responsive to external chemical stimuli. researchgate.net The ability to form such complex, functional materials highlights the potential of ethylenediamine derivatives in advanced materials science, including the development of "smart" materials and systems for controlled release.
Development of Sustainable and Green Synthetic Methodologies
Traditionally, ethylenediamine (EDA) has been produced via the ammonolysis of 1,2-dichloroethane (B1671644). This method suffers from significant drawbacks, including the use of a chlorinated hydrocarbon, severe corrosion of equipment by ammonium (B1175870) chloride, and the production of large amounts of saline wastewater. acs.org In response, significant research efforts are focused on developing greener and more sustainable synthetic routes.
A leading alternative is the catalytic amination of ethylene (B1197577) glycol (EG), which is considered an economical and environmentally benign process as the only byproduct is water. nih.govacs.orgnih.gov This pathway can proceed through two main routes:
Reductive Amination: This route often starts from monoethanolamine (MEA), an intermediate derivable from ethylene glycol. The process typically uses hydrogen-dehydrogenation catalysts, such as those based on copper, nickel, or cobalt, often stabilized on supports like silica (B1680970) or alumina. acs.org
Condensation Amination: This method involves the direct conversion of ethylene glycol. The mechanism proceeds through the dehydration of EG to an ethylene oxide intermediate, which then reacts with ammonia (B1221849). nih.gov Solid acid catalysts, such as metal-exchanged zeolites, are effective for this route. nih.gov
Both direct synthesis from ethylene glycol and indirect methods from its derivatives represent a shift towards cleaner production. acs.org These catalytic processes avoid chlorinated intermediates and reduce waste, aligning with the principles of green chemistry and contributing to the goal of carbon neutrality by transforming over-supplied ethylene glycol into a high-value chemical. acs.orgresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The fields of artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development in chemistry, including for compounds like ethylenediamine monohydrochloride and its derivatives. researchgate.net These computational approaches can process vast amounts of data from chemical literature to predict reaction outcomes, plan novel synthetic routes, and optimize reaction conditions without the need for extensive trial-and-error experimentation. researchgate.netnih.gov
For research on this compound, AI and ML can be applied in several ways:
Synthesis Planning: ML algorithms can analyze known chemical reactions to propose the most efficient and cost-effective synthetic pathways for novel ethylenediamine analogs. digitellinc.com These tools can disconnect complex target molecules into simpler, commercially available starting materials, suggesting a step-by-step route for laboratory synthesis. nih.gov
Reaction Optimization: AI-driven systems can be integrated with automated synthesis platforms to rapidly test a wide range of reaction conditions (e.g., catalysts, solvents, temperatures). sciencedaily.comeurekalert.org By learning from the results of these experiments in real-time, the AI can identify the optimal conditions to maximize product yield, a task that would be prohibitively time-consuming for human researchers. eurekalert.org In one study, this feedback loop approach doubled the average yield for a difficult class of reactions. eurekalert.org
Property Prediction: AI models can be trained to predict the physicochemical and biological properties of hypothetical ethylenediamine derivatives. This allows researchers to screen vast virtual libraries of compounds and prioritize the synthesis of only the most promising candidates for a specific application, such as a new drug or functional material. researchgate.net
By integrating AI and ML, the design-build-test-learn cycle in chemical research can be significantly accelerated, making the discovery of advanced ethylenediamine-based molecules faster and more efficient. sciencedaily.com
Exploration of New Therapeutic Avenues and Diagnostic Applications
The versatile structure of ethylenediamine serves as a key pharmacophore or building block in a wide range of bioactive compounds, leading to the exploration of new therapeutic and diagnostic applications. wikipedia.org
Therapeutic Avenues:
Anti-tuberculosis Agents: The ethylenediamine moiety is the core pharmacophore of ethambutol (B1671381), a first-line drug for treating tuberculosis. discoveryjournals.org Building on this, new derivatives like SQ109 have been developed that show potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. discoveryjournals.org
Antihistamines: Many drugs containing the N-CH₂-CH₂-N linkage, a core feature of ethylenediamine, function as H1 receptor antagonists. wikipedia.orgdrugbank.com Recently, novel ethylenediamine derivatives have been synthesized that show potent activity in inhibiting mast cell degranulation and histamine (B1213489) release, demonstrating their potential as advanced antiallergic agents. nih.gov
Antidepressants: Older research points to the use of the ethylenediamine derivative fencamine (B123763) in treating prolonged reactive depression, indicating its potential to interact with neurological pathways. nih.gov
Anticancer Agents: As detailed in section 9.1, ethylenediamine analogs have been designed as potent inhibitors of enzymes like farnesyltransferase for cancer therapy. nih.gov
Diagnostic Applications:
Allergy Testing: Ethylenediamine itself is a known contact sensitizer (B1316253) and is used as a standard chemical allergen in epicutaneous patch tests to aid in the diagnosis of allergic contact dermatitis. drugbank.com
Biomarker Separation: An ethylenediamine derivative, tris(carboxymethyl)ethylene diamine (TED), is used as a chelating ligand in Immobilized Metal Affinity Chromatography (IMAC). nih.gov In this diagnostic technique, the TED ligand binds a metal ion, which in turn captures specific proteins (often those rich in histidine) from a biological sample. nih.gov This allows for the separation and concentration of disease biomarkers, which is a critical step in many modern diagnostic tests. acs.org The development of metal complexes for diagnostics is a growing field, with applications in gamma scintigraphy, PET, and MRI. wustl.edu
The continued exploration of ethylenediamine derivatives provides a rich field for discovering new drugs and diagnostic tools to address a wide range of health challenges.
Q & A
Q. What analytical techniques are critical for characterizing this compound in polymer modifications?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural changes. For instance, -NMR detects shifts in amine proton signals after covalent bonding with polymers like stPGA-SS-Fas (e.g., δ 2.5–3.5 ppm for ethylenediamine protons) . Complement with Fourier-Transform Infrared Spectroscopy (FTIR) to identify amine stretching vibrations (~3300 cm) and validate covalent linkages.
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers away from moisture and oxidizing agents .
Advanced Research Questions
Q. How do aqueous solution properties (e.g., apparent molar volumes) of this compound inform thermodynamic modeling?
- Methodological Answer : Apparent molar volume measurements at 25°C (corrected for hydrolysis and dissociation) reveal solute-solvent interactions. For example, trithis compound shows minimal deviation between corrected and uncorrected data, suggesting stable ion-pair formation in water . Use density measurements with a vibrating-tube densimeter to calculate partial molar volumes, aiding in predicting solubility and reactivity in biological buffers.
Q. What strategies resolve contradictions in biological activity data for ethylenediamine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability. For example, pyribenzamine (an ethylenediamine derivative) showed antihistamine efficacy in iontophoretic studies but variable results in vitro . Standardize protocols:
- Use primary human cell lines over animal models to reduce interspecies variability.
- Control pH (6.5–7.5) to maintain compound stability during bioassays.
- Validate findings with orthogonal methods (e.g., ELISA for histamine inhibition alongside functional assays).
Q. How can this compound be integrated into stimuli-responsive polymer therapeutics?
- Methodological Answer : Incorporate this compound as a pH-sensitive crosslinker. For example, in polyglutamate-based polymers, its amine groups enable reversible Schiff base formation under acidic conditions (pH 5.0–6.0), facilitating drug release in tumor microenvironments . Characterize degradation kinetics using Size Exclusion Chromatography (SEC) and monitor protonation states via potentiometric titration.
Q. What computational methods predict synthetic pathways for this compound derivatives?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) identifies feasible routes. For one-step synthesis, prioritize precursors like vinylbenzyl chloride and trimethoxysilylpropylamine, achieving >90% yield for N-(vinylbenzyl)-ethylenediamine derivatives . Validate predictions with DFT calculations (e.g., Gibbs free energy of reaction) and experimental verification via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
